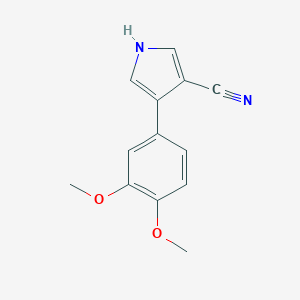

4-(3,4-Dimethoxyphenyl)-1H-pyrrole-3-carbonitrile

Vue d'ensemble

Description

4-(3,4-Dimethoxyphenyl)-1H-pyrrole-3-carbonitrile is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a pyrrole ring substituted with a 3,4-dimethoxyphenyl group and a carbonitrile group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethoxyphenyl)-1H-pyrrole-3-carbonitrile typically involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate pyrrole precursor under specific conditions. One common method involves the use of a base-catalyzed condensation reaction, where 3,4-dimethoxybenzaldehyde reacts with a pyrrole derivative in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to obtain the final product.

Analyse Des Réactions Chimiques

Types of Reactions

4-(3,4-Dimethoxyphenyl)-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonitrile group to an amine.

Substitution: The compound can participate in substitution reactions, where the methoxy groups on the phenyl ring can be replaced by other substituents using appropriate reagents and conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of primary amines.

Substitution: Formation of halogenated derivatives.

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Anticancer Activity

Research has demonstrated that derivatives of pyrrole-3-carbonitriles, including 4-(3,4-Dimethoxyphenyl)-1H-pyrrole-3-carbonitrile, exhibit promising anticancer properties. In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines, including breast (MCF-7) and colon (HT-29) cancer cells. The mechanism of action is believed to involve the inhibition of the MEK-1 enzyme, which is crucial in cancer cell proliferation pathways. The IC50 values for these compounds indicate superior efficacy compared to standard chemotherapeutics like cisplatin .

1.2 Antimicrobial Properties

Pyrrole derivatives have also been investigated for their antimicrobial activities. Studies suggest that this compound exhibits significant antibacterial and antifungal effects, making it a candidate for developing new antimicrobial agents. The presence of the dimethoxyphenyl group is thought to enhance these biological activities by influencing the compound's interaction with microbial targets .

1.3 Anti-inflammatory Effects

The compound has been noted for its anti-inflammatory properties as well. Research indicates that pyrrole derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits for conditions characterized by chronic inflammation .

Synthetic Methodologies

2.1 Eco-Friendly Synthesis

The synthesis of this compound can be achieved through eco-friendly methods that utilize water as a solvent and avoid harsh reagents. A notable approach involves a four-component coupling reaction that yields high purity products in short reaction times without the need for catalysts . This method highlights the potential for sustainable practices in pharmaceutical synthesis.

2.2 Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrrole derivatives. Modifications to the phenyl ring and the introduction of various substituents can significantly affect the compound's pharmacological profile. For instance, electron-donating groups like methoxy enhance biological activity by improving solubility and bioavailability .

Mécanisme D'action

The mechanism of action of 4-(3,4-Dimethoxyphenyl)-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

3,4-Dimethoxyphenethylamine: A compound with a similar phenyl ring substitution pattern but different functional groups.

3,4-Dimethoxyphenylacetonitrile: Another compound with a similar phenyl ring substitution but different core structure.

3,4-Dimethoxyphenylpropionic acid: A compound with similar substituents but different overall structure.

Uniqueness

4-(3,4-Dimethoxyphenyl)-1H-pyrrole-3-carbonitrile is unique due to its combination of a pyrrole ring with a 3,4-dimethoxyphenyl group and a carbonitrile group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Activité Biologique

4-(3,4-Dimethoxyphenyl)-1H-pyrrole-3-carbonitrile is a synthetic compound that has garnered attention due to its diverse biological activities. This article reviews the existing literature on its biological properties, focusing on its anti-inflammatory, anticancer, and antimicrobial activities. The compound's structure-activity relationships (SAR) will also be discussed, along with relevant data tables and case studies.

Chemical Structure and Synthesis

The chemical structure of this compound features a pyrrole ring substituted with a 3,4-dimethoxyphenyl group and a carbonitrile functional group. The synthesis of this compound typically involves multi-step reactions, including cyclization processes that yield high purity and yield under mild conditions.

1. Anti-inflammatory Activity

Research indicates that derivatives of pyrrole compounds exhibit significant anti-inflammatory properties. The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines in vitro and in vivo.

- Case Study : In a study involving carrageenan-induced paw edema in rats, the compound demonstrated a dose-dependent inhibition of inflammation, with percentages of inhibition reaching approximately 31.28% at the fourth hour post-treatment compared to control groups .

| Time Post-Carrageenan (Hours) | Percentage Inhibition |

|---|---|

| 1 | 21.67% |

| 2 | 26.04% |

| 3 | 29.30% |

| 4 | 31.28% |

2. Anticancer Activity

The anticancer potential of this compound has been assessed against various cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer).

- Findings : In vitro studies have shown that this compound exhibits cytotoxic effects with IC50 values comparable to standard chemotherapeutic agents like cisplatin.

| Cell Line | IC50 (µM) | Comparison to Cisplatin |

|---|---|---|

| MCF-7 | 2.74 | Superior |

| HT-29 | 1.85 | Comparable |

The structure-activity relationship analysis indicated that the presence of methoxy groups significantly enhances the cytotoxic activity against these cell lines .

3. Antimicrobial Activity

The antimicrobial efficacy of pyrrole derivatives has also been documented. Studies have reported that compounds similar to this compound show notable antibacterial and antifungal activities.

- Research Findings : A series of experiments demonstrated effective inhibition against pathogenic bacteria and fungi, suggesting potential applications in treating infectious diseases .

Structure-Activity Relationship (SAR)

The biological activity of pyrrole derivatives is highly influenced by their chemical structure. Modifications at various positions on the pyrrole ring or substituents on the phenyl group can lead to enhanced or diminished biological effects.

Propriétés

IUPAC Name |

4-(3,4-dimethoxyphenyl)-1H-pyrrole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c1-16-12-4-3-9(5-13(12)17-2)11-8-15-7-10(11)6-14/h3-5,7-8,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWRQPIFEFRGLSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CNC=C2C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90545470 | |

| Record name | 4-(3,4-Dimethoxyphenyl)-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90545470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103418-01-5 | |

| Record name | 4-(3,4-Dimethoxyphenyl)-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90545470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.